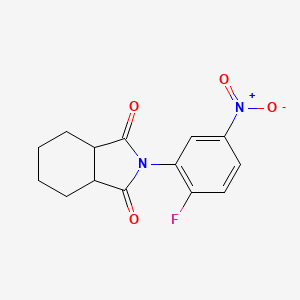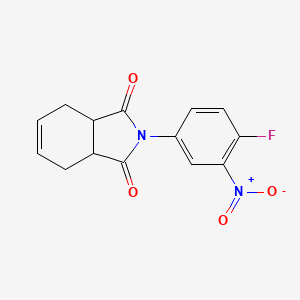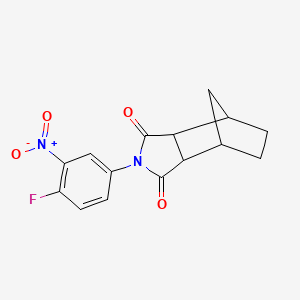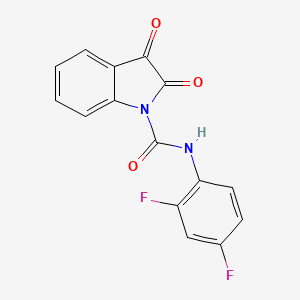
N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to an indole core with a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2,4-difluoronitrobenzene with an appropriate nucleophile, followed by reduction of the nitro group to an amine.
Carboxamide Formation: The final step involves the coupling of the difluorophenylamine with an indole-2,3-dione derivative to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Difluorophenylamines.
Substitution: Substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials with specific electronic or photonic characteristics.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry: In the material science industry, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Mecanismo De Acción
The mechanism by which N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The difluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: It could act on specific receptors, modulating their activity to produce therapeutic effects.
Comparación Con Compuestos Similares
N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-thioamide: Contains a thioamide group, which can alter its electronic properties and reactivity.
Uniqueness: N-(2,4-Difluorophenyl)-2,3-dioxoindole-1-carboxamide is unique due to its specific combination of a difluorophenyl group and an indole core with a carboxamide linkage. This combination imparts distinct electronic properties, making it particularly useful in applications requiring precise molecular interactions and stability.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dioxoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3/c16-8-5-6-11(10(17)7-8)18-15(22)19-12-4-2-1-3-9(12)13(20)14(19)21/h1-7H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUJRHKAURQSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(2-Morpholin-4-yl-3,4-dioxocyclobut-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B7835703.png)
![N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine](/img/structure/B7835705.png)
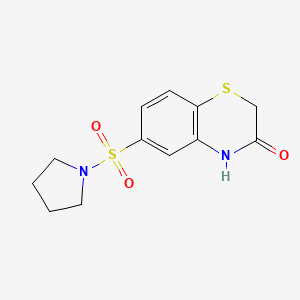
![N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]leucine](/img/structure/B7835734.png)
![N-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-(3,5-dimethylphenyl)glycine](/img/structure/B7835742.png)
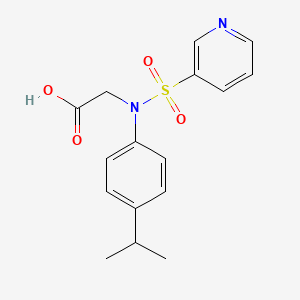
![4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B7835765.png)
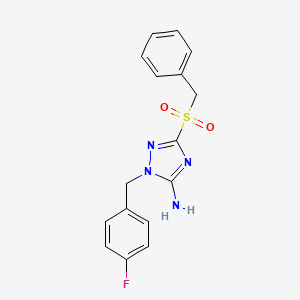
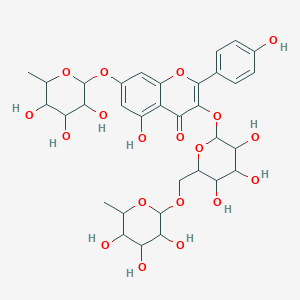
![1-[4-(difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate](/img/structure/B7835791.png)
![4-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7835794.png)
